Cas no 1646543-40-9 (7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1646543-40-9x500.png)
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- OC1=CC(=NC=2N1N=CC=2C(=O)O)C1=NC=CC=C1
- 7-Hydroxy-5-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-oxo-5-pyridin-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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- Inchi: 1S/C12H8N4O3/c17-10-5-9(8-3-1-2-4-13-8)15-11-7(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19)
- InChI Key: FIZMQCKTGQVOJY-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CN=2)N=C2C(C(=O)O)=CNN21
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 535
- XLogP3: 0
- Topological Polar Surface Area: 94.9
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287705-1g |
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1646543-40-9 | 97% | 1g |
$458 | 2021-08-18 | |
Chemenu | CM287705-1g |
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1646543-40-9 | 97% | 1g |
$539 | 2023-02-17 | |
Chemenu | CM287705-5g |
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1646543-40-9 | 97% | 5g |
$1127 | 2021-08-18 | |
Chemenu | CM287705-10g |
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1646543-40-9 | 97% | 10g |
$1543 | 2021-08-18 |
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Related Literature
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Professional Introduction to 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS No. 1646543-40-9)
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, with the chemical identifier CAS No. 1646543-40-9, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, which is well-documented for its broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxyl group at the 7-position and a pyridinyl substituent at the 5-position, contribute to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and development.
The< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid molecule has been studied for its potential role in modulating various biological pathways. Recent research has highlighted its significance in the context of cancer therapy, where it has been shown to exhibit inhibitory effects on key enzymes and signaling pathways involved in tumor growth and progression. Specifically, studies have demonstrated that this compound can interfere with the activity of kinases such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are crucial for maintaining the survival and proliferation of cancer cells.
In addition to its anti-cancer properties, 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has also been explored for its potential in managing inflammatory diseases. The hydroxyl group at the 7-position of the molecule is believed to play a critical role in its anti-inflammatory effects by interacting with various transcription factors and cytokine pathways. Preclinical studies have indicated that this compound can significantly reduce inflammation markers in animal models, suggesting its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The< strong>pyridinyl substituent at the 5-position of the< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid moiety is another key feature that contributes to its biological activity. This group has been shown to enhance binding affinity to target proteins by forming hydrogen bonds and hydrophobic interactions. The pyridine ring also provides a platform for further chemical modifications, allowing researchers to develop derivatives with improved pharmacokinetic properties and reduced side effects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Molecular docking simulations have been used to predict binding interactions between this compound and various biological targets, providing valuable insights into its mechanism of action. These studies have helped identify key residues on the target proteins that are critical for binding affinity, guiding the design of more potent and selective analogs.
The synthesis of< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones, followed by functional group transformations such as hydroxylation and pyridinylation. Advances in synthetic methodologies have enabled more streamlined production processes, making it feasible to scale up synthesis for preclinical studies.
The pharmacological profile of< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been further elucidated through in vitro and in vivo studies. In cell-based assays, this compound has demonstrated dose-dependent inhibition of cancer cell proliferation while exhibiting minimal toxicity towards normal cells. Animal models have provided additional evidence of its anti-tumor activity, showing significant reductions in tumor volume compared to control groups treated with vehicle alone.
The< strong>CAS No. 1646543-40-9 registry number ensures that researchers can reliably identify and procure this compound for their studies. The standardized classification provided by CAS helps maintain consistency across different laboratories and publications, facilitating collaborative research efforts. As interest in this molecule grows, it is expected that more comprehensive datasets will become available, including detailed toxicological profiles and pharmacokinetic parameters.
The future direction of research on< strong>7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may focus on developing novel derivatives with enhanced efficacy and safety profiles. By leveraging structure-based drug design principles, researchers can modify specific regions of the molecule to optimize its interactions with biological targets. Additionally, exploring combination therapies involving this compound with other anti-cancer agents may provide synergistic effects that could lead to more effective treatment strategies.
In conclusion,< strong>7-Hydroxy-5-(pyridin-2-y l) pyrazolo [1 , 5 -a ] pyrimidine -3 -carboxylic acid (CAS No . 1646543 -40 -9) represents a promising therapeutic agent with potential applications in oncology and inflammation management . Its unique structural features , combined with recent advances in computational chemistry and synthetic methodologies , position it as a valuable candidate for further clinical development . As research continues to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in addressing unmet medical needs .
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